molecular formula C20H20N2O2 B11341685 N-(2-methylquinolin-8-yl)-2-propoxybenzamide

N-(2-methylquinolin-8-yl)-2-propoxybenzamide

Cat. No.: B11341685
M. Wt: 320.4 g/mol
InChI Key: GWXHCYCIRBBJMN-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-2-propoxybenzamide is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-2-propoxybenzamide typically involves the reaction of 2-methylquinoline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-2-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-methylquinolin-8-yl)-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a propoxybenzamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-propoxybenzamide

InChI

InChI=1S/C20H20N2O2/c1-3-13-24-18-10-5-4-8-16(18)20(23)22-17-9-6-7-15-12-11-14(2)21-19(15)17/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

GWXHCYCIRBBJMN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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